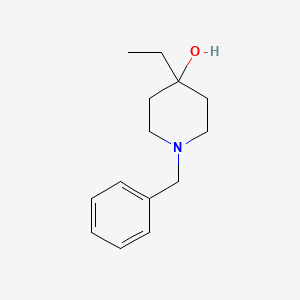

1-Benzyl-4-ethylpiperidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-ethylpiperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-2-14(16)8-10-15(11-9-14)12-13-6-4-3-5-7-13/h3-7,16H,2,8-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVBRROQUCHNGIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCN(CC1)CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.32 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 1 Benzyl 4 Ethylpiperidin 4 Ol

Reactions at the Hydroxyl Group (e.g., Esterification, Etherification)

The tertiary hydroxyl group at the C4 position is a key site for functionalization, although its reactivity can be influenced by steric hindrance from the adjacent ethyl and piperidine (B6355638) ring substituents.

Esterification: The conversion of the tertiary alcohol to an ester can be achieved by reaction with acylating agents. Due to the sterically hindered nature of the tertiary alcohol, vigorous reagents such as acyl chlorides or acid anhydrides are typically required, often in the presence of a base like pyridine (B92270) or triethylamine to neutralize the acidic byproduct. Another mild and effective method for creating benzyl (B1604629) esters from carboxylic acids involves using 2-benzyloxypyridine and methyl triflate, which generates the active benzylating agent in situ. beilstein-journals.org

Etherification: The formation of an ether from the hydroxyl group can be accomplished through methods like the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. A convenient, one-pot procedure for the direct conversion of alcohol tetrahydropyranyl (THP) ethers into benzyl ethers using triethylsilane and benzaldehyde with a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf) has also been reported for other systems and could be applicable here. beilstein-journals.org

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Esterification | Acyl chloride or anhydride, pyridine or Et3N | 4-Acyloxy-1-benzyl-4-ethylpiperidine |

| Etherification (Williamson) | 1. NaH; 2. Alkyl halide (R-X) | 1-Benzyl-4-alkoxy-4-ethylpiperidine |

Transformations Involving the Piperidine Nitrogen (e.g., Alkylation, Acylation, Quaternization)

The tertiary nitrogen atom of the piperidine ring is nucleophilic and basic, and the N-benzyl group is susceptible to cleavage.

Quaternization: As a tertiary amine, the piperidine nitrogen can be alkylated by reaction with an alkyl halide (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt. This reaction introduces a permanent positive charge and can significantly alter the molecule's physical and biological properties.

N-Debenzylation and Acylation: The N-benzyl group is a common protecting group for secondary amines and can be removed under various conditions, most commonly through catalytic hydrogenation (e.g., H2, Pd/C). This reaction, known as hydrogenolysis, cleaves the benzylic C-N bond to yield the corresponding secondary amine, 4-ethylpiperidin-4-ol, and toluene. The resulting secondary amine is then free to undergo reactions such as acylation with acyl chlorides or anhydrides to form N-acyl derivatives. google.com

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Quaternization | Alkyl halide (e.g., CH3I) | 1-Benzyl-1-alkyl-4-ethyl-4-hydroxypiperidinium halide |

| N-Debenzylation | H2, Pd/C | 4-Ethylpiperidin-4-ol |

| Acylation (post-debenzylation) | Acyl chloride (RCOCl), base | 1-Acyl-4-ethylpiperidin-4-ol |

Chemical Derivatization and Functional Group Interconversions

The hydroxyl group can be converted into various other functional groups, significantly expanding the range of accessible derivatives. This is a common strategy in medicinal chemistry to modulate a compound's properties. organic-chemistry.org

Dehydration: Acid-catalyzed dehydration of the tertiary alcohol is expected to yield the corresponding alkene, 1-benzyl-4-ethyl-1,2,3,6-tetrahydropyridine. This elimination reaction is a common pathway for tertiary alcohols.

Conversion to Halides: The hydroxyl group can be transformed into a good leaving group, such as a tosylate or mesylate, by reacting with the corresponding sulfonyl chloride in the presence of a base. Subsequent reaction with a halide source (e.g., LiBr, LiCl) can then produce the 4-halo derivative via an SN2 reaction, though elimination is a significant competing pathway for tertiary systems. Direct conversion of alcohols to alkyl halides can also be achieved using reagents like PBr3 or SOCl2, but these harsh conditions can lead to rearrangements. ub.eduvanderbilt.edu

Derivatization from Ketone Precursor: Many derivatives are synthesized from the ketone precursor, 1-benzyl-4-piperidone. guidechem.com The carbonyl group at the C4 position is highly reactive and can be converted into a wide array of functionalities, such as hydroxyl, amino, cyano, and carboxyl groups, which can then be further modified. google.com For instance, reaction of 1-benzyl-4-piperidone with aniline and a cyanide source can lead to an aminonitrile, a precursor for carboxylic acids. google.com

| Transformation | Reagents and Conditions | Product Type |

|---|---|---|

| Dehydration | Acid catalyst (e.g., H2SO4), heat | 1-Benzyl-4-ethyl-1,2,3,6-tetrahydropyridine |

| Conversion to Sulfonate Ester | TsCl or MsCl, pyridine | 1-Benzyl-4-ethylpiperidin-4-yl tosylate/mesylate |

| Conversion to Halide | 1. TsCl, pyr; 2. NaX (X=Cl, Br, I) | 1-Benzyl-4-halo-4-ethylpiperidine |

Ring System Modifications and Rearrangements

While less common, modifications to the piperidine ring itself can be achieved under specific reaction conditions, leading to novel heterocyclic structures.

In related 4-hydroxypiperidine systems, ring-opening and rearrangement reactions have been observed. For example, certain 4-hydroxy-piperidine derivatives can be converted into benzomorphane structures through N-methylation followed by treatment with strong acid. google.com While specific studies on 1-benzyl-4-ethylpiperidin-4-ol are not prevalent, the potential for such rearrangements exists. For instance, Lewis acid-catalyzed reactions on related 1-benzyl-3,4-epoxypiperidines have been shown to lead to regiospecific ring-opening, yielding trans-aminopiperidinols. researchgate.net These types of transformations highlight the possibility of using the existing piperidine scaffold to access more complex molecular architectures.

Advanced Structural Elucidation and Spectroscopic Characterization of 1 Benzyl 4 Ethylpiperidin 4 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 1-Benzyl-4-ethylpiperidin-4-ol, ¹H and ¹³C NMR would provide crucial information about its molecular framework.

Chemical Shift Analysis and Coupling ConstantsIn a hypothetical ¹H NMR spectrum, one would expect to see distinct signals corresponding to the protons of the benzyl (B1604629) group, the piperidine (B6355638) ring, and the ethyl substituent. The aromatic protons of the benzyl group would typically appear in the downfield region (approx. 7.2-7.4 ppm). The benzylic methylene (B1212753) protons (-CH₂-Ph) would likely present as a singlet around 3.5 ppm. The protons of the piperidine ring would show complex splitting patterns in the aliphatic region (approx. 1.5-3.0 ppm). The ethyl group would be identified by a characteristic quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃), with their exact shifts influenced by the neighboring hydroxyl group. The hydroxyl proton (-OH) would appear as a broad singlet, the position of which is dependent on solvent and concentration.

The ¹³C NMR spectrum would complement this by showing distinct signals for each unique carbon atom. Key signals would include those for the aromatic carbons, the benzylic carbon, the quaternary carbon at C4 bearing the hydroxyl and ethyl groups, and the remaining piperidine and ethyl carbons.

2D-NMR Techniques for Connectivity and Stereochemistry (e.g., COSY, HSQC, HMBC, NOESY)To unambiguously assign the proton and carbon signals and to determine the connectivity of atoms, a suite of 2D-NMR experiments would be essential.

COSY (Correlation Spectroscopy) would establish proton-proton coupling relationships, helping to trace the connectivity within the piperidine and ethyl fragments.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the entire molecular structure, for instance, by connecting the benzyl group to the piperidine nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the stereochemistry and conformation of the molecule by detecting protons that are close in space, even if they are not directly bonded. This could help determine the preferred orientation of the benzyl and ethyl groups relative to the piperidine ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. For this compound, the IR spectrum would be expected to show a prominent broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. C-H stretching vibrations for the aromatic and aliphatic parts would appear around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively. Aromatic C=C stretching bands would be observed in the 1450-1600 cm⁻¹ region. Raman spectroscopy would provide complementary information, particularly for the non-polar bonds of the carbon skeleton.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination (e.g., ESI-MS)

Mass spectrometry is used to determine the molecular weight and can give structural clues through fragmentation analysis. Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would show a prominent peak for the protonated molecule [M+H]⁺, confirming the molecular weight of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of its elemental composition. Tandem MS (MS/MS) experiments would induce fragmentation of the parent ion. A characteristic fragmentation pathway would likely involve the cleavage of the C-N bond to produce a stable tropylium (B1234903) ion (m/z 91) from the benzyl group.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

Should this compound be a crystalline solid, single-crystal X-ray crystallography would provide the most definitive structural information. This technique would precisely determine bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the solid state. It would confirm the conformation of the piperidine ring (likely a chair conformation) and the relative orientations of the benzyl, ethyl, and hydroxyl substituents. Furthermore, it would reveal details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictates how the molecules pack together in the crystal lattice.

Chiroptical Spectroscopy (e.g., Optical Rotation, Electronic Circular Dichroism) for Enantiomeric Characterization

The molecule this compound possesses a chiral center at the C4 position of the piperidine ring, where the ethyl and hydroxyl groups are attached. This chirality means the compound can exist as a pair of non-superimposable mirror images, known as enantiomers: (R)-1-benzyl-4-ethylpiperidin-4-ol and (S)-1-benzyl-4-ethylpiperidin-4-ol. While these enantiomers have identical physical properties such as melting point, boiling point, and solubility in achiral solvents, they differ in their interaction with plane-polarized light. Chiroptical spectroscopy techniques are essential for distinguishing between and characterizing these enantiomers.

Optical Rotation

Optical rotation is a fundamental chiroptical property used to characterize chiral molecules. When plane-polarized light is passed through a solution containing an excess of one enantiomer, the plane of polarization is rotated. The direction and magnitude of this rotation are characteristic of the specific enantiomer. The (R) and (S) enantiomers will rotate the plane of polarized light by equal amounts but in opposite directions. The specific rotation, [α], is a standardized measure of this rotation and is dependent on the temperature, the wavelength of light used (typically the sodium D-line at 589 nm), the concentration of the sample, and the path length of the cell.

For the enantiomeric characterization of this compound, the specific rotation of each purified enantiomer would be measured. A positive (+) rotation indicates a dextrorotatory enantiomer, while a negative (-) rotation signifies a levorotatory enantiomer. It is important to note that the sign of optical rotation does not directly correlate with the (R) or (S) absolute configuration.

Hypothetical Optical Rotation Data for this compound Enantiomers

| Enantiomer | Specific Rotation [α] (c=1, CHCl₃, 20°C) |

| (R)-1-benzyl-4-ethylpiperidin-4-ol | +X.X° |

| (S)-1-benzyl-4-ethylpiperidin-4-ol | -X.X° |

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) is another powerful chiroptical technique that provides more detailed stereochemical information than optical rotation. ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. An ECD spectrum consists of positive or negative peaks, known as Cotton effects, which arise from the electronic transitions within the chiral molecule's chromophores.

For this compound, the benzyl group and the heteroatoms within the piperidine ring act as chromophores. The ECD spectra of the (R) and (S) enantiomers would be mirror images of each other. By comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations for a known absolute configuration (e.g., the R configuration), the absolute configuration of the synthesized enantiomers can be unequivocally determined. This method is particularly valuable when crystallographic data is unavailable.

The following table provides a hypothetical representation of the expected ECD data for the enantiomers of this compound.

Hypothetical Electronic Circular Dichroism Data for this compound Enantiomers

| Enantiomer | Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) |

| (R)-1-benzyl-4-ethylpiperidin-4-ol | ~260 | Positive Cotton Effect |

| (S)-1-benzyl-4-ethylpiperidin-4-ol | ~260 | Negative Cotton Effect |

Computational and Theoretical Chemistry Studies of 1 Benzyl 4 Ethylpiperidin 4 Ol and Its Analogues

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. mdpi.com It is widely used to predict a range of molecular properties by calculating the electron density of a system. nih.gov The B3LYP hybrid functional, combined with basis sets like 6-311G(d,p), is frequently employed for organic molecules to achieve reliable predictions of their structures and electronic properties. nih.govresearchgate.net

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For a flexible molecule like 1-Benzyl-4-ethylpiperidin-4-ol, this process is complex due to the number of rotatable bonds and the non-planar piperidine (B6355638) ring.

Conformational analysis involves exploring the potential energy surface of the molecule to identify all stable conformers (energy minima). The piperidine ring in this compound is expected to adopt a stable chair conformation to minimize steric strain. The substituents—benzyl (B1604629), ethyl, and hydroxyl groups—can then occupy either axial or pseudo-equatorial positions. nih.govresearchgate.net The most stable conformer would likely feature the bulky benzyl and ethyl groups in pseudo-equatorial orientations to reduce unfavorable 1,3-diaxial interactions. DFT calculations can precisely determine the bond lengths, bond angles, and dihedral angles for each stable conformer and quantify the energy differences between them.

Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of this compound (DFT/B3LYP)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | O-H | 0.97 Å |

| C4-O | 1.44 Å | |

| N1-C(Benzyl) | 1.46 Å | |

| C4-C(Ethyl) | 1.55 Å | |

| Bond Angle | C4-O-H | 108.5° |

| C3-C4-C5 | 110.2° | |

| C2-N1-C6 | 111.5° |

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly significant. wikipedia.org These "frontier orbitals" are crucial for understanding chemical reactivity, as they represent the regions from which a molecule is most likely to donate electrons (HOMO) and to which it is most likely to accept electrons (LUMO). youtube.comossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. wikipedia.orgschrodinger.com A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. wikipedia.org For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the π-system of the benzyl group's aromatic ring and the lone pair electrons of the nitrogen and oxygen atoms. The LUMO is likely to be distributed over the antibonding π* orbitals of the benzyl ring.

Table 2: Calculated Frontier Molecular Orbital Properties

| Property | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.25 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -0.75 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. mdpi.com By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. This predicted spectrum is invaluable for interpreting experimental data and assigning specific vibrational modes to observed spectral bands. theaic.orgresearchgate.net

For this compound, key predicted vibrations would include the O-H stretching of the hydroxyl group, aromatic and aliphatic C-H stretching, C-N and C-O stretching, and various bending and deformation modes of the piperidine and phenyl rings. mdpi.comtheaic.org Comparing the calculated frequencies with experimental spectra helps to confirm the molecular structure. olemiss.edudntb.gov.ua

Table 3: Predicted Vibrational Frequencies and Assignments for Key Functional Groups

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Region/Description |

|---|---|---|

| O-H Stretch | 3550 | Strong, broad band characteristic of hydroxyl groups. |

| Aromatic C-H Stretch | 3050-3100 | Medium to weak bands from the benzyl ring. |

| Aliphatic C-H Stretch | 2850-2980 | Strong bands from piperidine, ethyl, and methylene (B1212753) groups. theaic.org |

| Phenyl Ring C=C Stretch | 1500-1600 | Characteristic stretching modes of the aromatic ring. theaic.org |

| C-N Stretch | 1180-1250 | Stretching vibration of the tertiary amine. |

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. uni-muenchen.dewisc.eduuba.ar This method provides valuable information about charge distribution, hybridization, and intramolecular interactions. researchgate.net

Table 4: NBO Second-Order Perturbation Analysis of Hyperconjugative Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| n(N1) | σ*(C2-H) | 3.85 | Lone Pair → Antibonding σ |

| n(N1) | σ*(C6-H) | 3.85 | Lone Pair → Antibonding σ |

| n(O) | σ*(C4-C(Ethyl)) | 2.10 | Lone Pair → Antibonding σ |

Molecular Electrostatic Potential (MESP) Mapping

The Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution around a molecule. dntb.gov.ua It is plotted on the molecule's electron density surface and uses a color scale to indicate electrostatic potential: red signifies regions of most negative potential (electron-rich, attractive to electrophiles), while blue represents areas of most positive potential (electron-poor, attractive to nucleophiles). researchgate.netnih.gov Green and yellow indicate intermediate potential.

For this compound, the MESP map would clearly identify the key reactive sites. A region of strong negative potential (red) would be centered on the oxygen atom of the hydroxyl group due to its high electronegativity and lone pairs. The nitrogen atom would also exhibit negative potential. Conversely, the most positive potential (blue) would be located on the hydrogen atom of the hydroxyl group, making it a likely hydrogen bond donor. This visual tool is exceptionally useful for predicting how the molecule will interact with other molecules, including biological receptors. nih.govchemrxiv.org

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). dntb.gov.uanih.gov This technique is fundamental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's biological activity. nih.govphyschemres.org

In a typical docking study, this compound would be placed into the active site of a target protein. A scoring function then calculates the binding affinity, often expressed as a binding energy (kcal/mol), for numerous possible binding poses. mdpi.com The results predict the most stable ligand-protein complex and detail the specific intermolecular interactions that stabilize it. For this compound, these interactions could include:

Hydrogen bonding: The hydroxyl group can act as both a hydrogen bond donor (via its hydrogen) and an acceptor (via its oxygen). The piperidine nitrogen can also act as a hydrogen bond acceptor.

Hydrophobic interactions: The ethyl group and the aliphatic parts of the piperidine ring can form hydrophobic contacts with nonpolar amino acid residues.

π-π Stacking: The aromatic benzyl ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein's active site.

Table 5: Hypothetical Molecular Docking Results with a Target Protein

| Parameter | Result | Details |

|---|---|---|

| Binding Energy | -8.5 kcal/mol | Indicates a strong and favorable binding affinity. |

| Hydrogen Bonds | 2 | O-H group with Asp104; N1 atom with Ser195. |

| Hydrophobic Interactions | 4 | Ethyl group with Val82; Piperidine ring with Leu121, Ile152. |

| π-π Stacking | 1 | Benzyl ring with Phe290. |

Binding Affinity Prediction and Interaction Hotspots

The prediction of binding affinity is a cornerstone of computational drug design, offering a quantitative measure of the strength of interaction between a ligand and its target protein. For analogues of this compound, various computational techniques are employed to estimate this crucial parameter and identify interaction hotspots within the binding site.

Computational studies on similar N-benzyl piperidine derivatives have further underscored the importance of specific interactions. nih.gov For example, the binding of certain analogues to their targets is characterized by a combination of hydrogen bonds and hydrophobic interactions. The calculated binding energies from these docking studies provide a rank-ordering of the affinity of different analogues, guiding the selection of candidates for further development.

The identification of interaction hotspots is achieved by analyzing the docked poses and the surrounding amino acid residues of the protein. These hotspots are regions within the binding site that contribute significantly to the binding energy. For piperidine derivatives, these often include aromatic residues that can engage in π-π stacking interactions with the benzyl group, as well as acidic residues that can form salt bridges or hydrogen bonds with the protonated piperidine nitrogen.

Table 1: Predicted Binding Affinities and Interacting Residues for Analogues of this compound

| Compound Analogue | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

| Benzylpiperidine-derived compound | Sigma 1 Receptor (S1R) | - | Not specified | nih.gov |

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | Sigma 1 Receptor (S1R) | Not specified (Ki of 3.2 nM) | Not specified | dtic.mil |

Analysis of Putative Binding Modes and Orientations

Beyond just predicting affinity, computational methods provide a detailed picture of how a ligand like this compound might orient itself within a biological target. This understanding of the putative binding modes is critical for structure-activity relationship (SAR) studies and for the rational design of more potent and selective analogues.

Molecular dynamics (MD) simulations are often employed to refine the results of molecular docking and to explore the dynamic nature of the ligand-receptor complex. nih.gov These simulations can reveal multiple stable binding orientations and provide insights into the conformational changes that may occur upon ligand binding. For benzylpiperidine-based compounds, MD simulations have helped to elucidate the crucial role of specific amino acid residues in stabilizing the ligand within the binding pocket. nih.gov

The analysis of these binding modes often reveals that the benzyl group of the ligand inserts into a hydrophobic pocket of the receptor, while the piperidine ring adopts a conformation that allows for optimal interactions with nearby residues. The orientation of the ethyl and hydroxyl groups at the 4-position of the piperidine ring would be critical in determining the specificity and strength of these interactions. For example, the hydroxyl group could act as a hydrogen bond donor or acceptor, forming key interactions with polar residues in the binding site.

In some cases, computational studies have shown that even subtle changes in the ligand, such as the substitution pattern on the benzyl ring, can lead to significant changes in the binding orientation. nih.gov For instance, a study on benzylpiperidine-derived compounds showed that a 4-fluorophenyl substitution resulted in a reversed orientation within the binding site compared to other analogues. nih.gov

In Silico Studies for Predicting ADMET Properties (Focus on Computational Methodology)

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical to its success. In silico methods provide a rapid and cost-effective way to predict these properties early in the drug discovery process.

A variety of computational models are used to predict ADMET properties. These models are typically based on quantitative structure-property relationships (QSPR), where the physicochemical properties and molecular descriptors of a compound are correlated with its ADMET profile. For piperidine derivatives, these studies often involve the calculation of a range of molecular descriptors, including lipophilicity (logP), molecular weight, polar surface area, and the number of hydrogen bond donors and acceptors.

For example, in a study of a 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine derivative, in silico ADMET studies were conducted to determine the relationship between the biological, electronic, and physicochemical qualifications of the compound. nih.gov Such studies often utilize online pharmacokinetic tools and software to predict properties like gastrointestinal absorption, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes.

Toxicity prediction is another crucial component of in silico ADMET studies. Computational models can predict various forms of toxicity, including mutagenicity, carcinogenicity, and cardiotoxicity. These predictions are based on the presence of toxicophores (chemical moieties associated with toxicity) and on statistical models trained on large datasets of toxicological data.

Table 2: Computational Methodologies for ADMET Prediction

| ADMET Property | Computational Methodology | Key Parameters/Descriptors |

| Absorption | QSPR models, Rule-based systems (e.g., Lipinski's Rule of Five) | logP, Molecular Weight, Polar Surface Area, H-bond donors/acceptors |

| Distribution | Models for blood-brain barrier penetration and plasma protein binding | Molecular volume, Polarizability, Charge descriptors |

| Metabolism | Docking with cytochrome P450 enzymes, Machine learning models | Electronic properties, Steric accessibility of metabolic sites |

| Excretion | QSPR models for renal clearance | Molecular size, Ionization state |

| Toxicity | Toxicophore screening, (Q)SAR models | Presence of reactive functional groups, Structural alerts |

Reaction Mechanism Elucidation through Computational Transition State Analysis

The synthesis of this compound would likely involve the formation of the piperidine ring and the subsequent N-benzylation. Computational methods, such as Density Functional Theory (DFT), can be used to model these reaction pathways. By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed.

The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. The structure of the transition state provides crucial information about the bond-breaking and bond-forming processes that are occurring. For the N-benzylation of a piperidine, for example, computational analysis would model the approach of the benzylating agent to the piperidine nitrogen, the formation of the new C-N bond, and the departure of the leaving group. The calculated activation energy (the energy difference between the reactants and the transition state) can be correlated with the reaction rate.

Furthermore, computational studies can investigate the role of catalysts and solvents in the reaction mechanism. By including these components in the computational model, it is possible to understand how they influence the energy of the transition state and, consequently, the efficiency of the reaction. For instance, in the synthesis of piperidines via copper-catalyzed intramolecular C-H amination, DFT investigations have been used to propose a catalytic cycle and to understand the role of the copper catalyst in the reaction mechanism.

Design and Synthesis of 1 Benzyl 4 Ethylpiperidin 4 Ol Derivatives and Analogues for Research Investigations

Structure-Activity Relationship (SAR) Studies of Substituted Benzylpiperidinols

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical modifications to a core structure, such as 1-Benzyl-4-ethylpiperidin-4-ol, influence its biological activity. Research on related N-benzyl piperidine (B6355638) and benzylpiperazine derivatives has provided key insights into the roles of various substituents on both the benzyl (B1604629) and piperidine moieties. researchgate.netnih.govresearchgate.net

Modifications to the N-benzyl group have been shown to significantly impact biological activity. For instance, in a series of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(substituted benzyl) piperidines, substituents at the ortho and meta positions of the N-benzyl ring were explored. researchgate.net This research demonstrated that altering the electronic and steric properties of the benzyl ring can modulate affinity and selectivity for biological targets. researchgate.net Similarly, studies on other N-benzyl piperidine derivatives have shown that introducing bulky substituents at the para position of an associated benzamide (B126) moiety can substantially increase activity. nih.gov

Systematic modifications of the aralkyl moiety in 1-aralkyl-4-benzylpiperidine derivatives have been conducted to define structure-affinity relationships for specific receptors. nih.govebi.ac.uk These studies revealed that even subtle changes to the benzyl portion of the molecule can lead to significant variations in binding affinity and selectivity. nih.gov For example, the introduction of electron-donating or electron-withdrawing groups can alter the electronic character of the benzyl ring, influencing its interaction with target proteins. nih.gov

The piperidine ring itself is also a critical site for modification. In one study of piperidine-based inhibitors, modifications at the benzylic group yielded the most potent compounds, suggesting this position is highly malleable for improving potency. researchgate.net The basicity of the piperidine nitrogen atom also appears to play a crucial role in activity for certain targets. nih.gov

The following table summarizes representative SAR findings from studies on analogous N-benzylpiperidine structures.

| Core Scaffold | Modification | Position | Observed Effect on Activity | Reference |

| 1-aralkyl-4-benzylpiperidine | Systematic changes to aralkyl group | N-Aralkyl | Varied affinity and selectivity | nih.govebi.ac.uk |

| 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-benzylpiperidine | Trifluoromethyl substitution | Ortho-position of N-benzyl | Acted as an allosteric modulator | researchgate.net |

| 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine | Bulky moiety on benzamide | Para-position | Substantial increase in activity | nih.gov |

| Piperidine-based PLpro inhibitors | Modifications to benzylic group | N-Benzyl | Yielded most potent compounds | researchgate.net |

This table is illustrative and compiles data from related but distinct chemical series to highlight general SAR principles for the benzylpiperidinol class.

Scaffold Modification Strategies in Piperidine-Based Compound Design

The piperidine ring is a prevalent scaffold in pharmaceuticals and serves as a versatile template for chemical modification. mdpi.comacs.org Scaffold modification, or "scaffold hopping," involves altering the core ring structure to explore new chemical space, improve properties, or develop novel intellectual property. For piperidine-based compounds, these strategies can involve changing ring size, introducing or removing heteroatoms, or creating fused or spirocyclic systems.

One common strategy is to replace the piperidine ring with other nitrogenous heterocycles, such as pyrrolidine (B122466) or azetidine, to assess the impact of ring strain and conformational flexibility on biological activity. thieme-connect.com Conversely, the piperidine scaffold can be rigidified by incorporating it into bicyclic systems like quinolizidines and indolizidines, which can be accessed through intramolecular alkylations of piperidin-4-ol products. nih.gov

Modern synthetic methods have enabled more complex modifications. A recently developed two-stage process allows for streamlined functionalization of the piperidine scaffold itself. news-medical.net This method first uses biocatalytic carbon-hydrogen oxidation to selectively add a hydroxyl group to the piperidine ring, followed by radical cross-coupling to form new carbon-carbon bonds. news-medical.net This modular approach simplifies the construction of complex, three-dimensional piperidines, reducing the number of synthetic steps required compared to traditional methods. news-medical.net

While the 1,4-disubstitution pattern is common in many piperidine-based drug candidates due to synthetic accessibility, research has shown that introducing additional substituents at other positions on the ring can be highly beneficial for increasing biological activity. acs.org Accessing these varied substitution patterns is a key goal of modern scaffold modification strategies.

Introduction of Diverse Chemical Functionalities at Piperidine and Benzyl Moieties

The synthesis of derivatives of this compound relies on a range of chemical reactions to introduce functional groups at specific positions. The piperidine nitrogen, the C4 position, and the aromatic benzyl ring are primary sites for modification.

Piperidine Moiety: The tertiary alcohol at the C4 position can be synthesized via the addition of an organometallic reagent, such as ethylmagnesium bromide (a Grignard reagent), to a precursor like 1-benzylpiperidin-4-one. researchgate.net This approach allows for the introduction of various alkyl or aryl groups at C4 by simply changing the Grignard reagent. researchgate.net The piperidine nitrogen is typically functionalized via N-alkylation. For example, a secondary piperidine can be reacted with benzyl chloride or a substituted benzyl bromide to install the N-benzyl group. researchgate.net Furthermore, advanced, one-pot methods have been developed for the synthesis of substituted piperidin-4-ols, involving sequential steps like gold-catalyzed cyclization, reduction, and rearrangement, which offer high modularity and flexibility. nih.gov

Benzyl Moiety: The benzyl group offers a platform for introducing a wide array of substituents using standard aromatic chemistry. Electrophilic aromatic substitution reactions can be used to install groups such as halogens (e.g., -F, -Cl), nitro groups (-NO2), or alkyl groups. These groups can then be further manipulated; for example, a nitro group can be reduced to an amine (-NH2), which can then be converted into a variety of other functionalities. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, are powerful tools for attaching new aryl, heteroaryl, or amine groups to a halogenated benzyl precursor.

These synthetic strategies provide a robust toolkit for creating a diverse library of this compound analogues, enabling thorough exploration of the structure-activity landscape.

Design of Stereoisomeric Variants and Their Comparative Analysis

The introduction of a chiral center into a molecule can significantly influence its biological activity, selectivity, and pharmacokinetic properties. thieme-connect.com For piperidinol derivatives, chirality can be introduced at multiple positions. In the case of this compound, the C4-carbon is a quaternary stereocenter if the substituents on the piperidine ring are asymmetric. More commonly in related structures, stereocenters are introduced at other positions on the piperidine ring, for example, at C2 or C3.

The design and synthesis of specific stereoisomers are crucial for research. One effective method for creating chiral piperidinol compounds involves using optically active starting materials. For instance, the reaction of a chiral epoxide, such as (S)-(+)-epichlorohydrin or (R)-(-)-epichlorohydrin, with a nucleophile can generate chiral intermediates that are then used to construct the final piperidinol scaffold. nih.gov This approach allows for the controlled synthesis of specific enantiomers or diastereomers. Stereoselective Mannich reactions are another powerful tool for creating the piperidine core with high stereocontrol. ru.nl

Biological Activity and Mechanistic Investigations of 1 Benzyl 4 Ethylpiperidin 4 Ol and Its Analogues in Vitro Studies

Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Analogues of 1-benzyl-4-ethylpiperidin-4-ol, specifically those within the 1-benzylpiperidine (B1218667) class, have been extensively evaluated for their inhibitory activity against cholinesterase enzymes, which are critical targets in the management of Alzheimer's disease. The primary mechanism of action for these compounds is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). By inhibiting AChE, these compounds increase the levels of acetylcholine in the brain, which is crucial for memory and cognitive processes. nih.govmdpi.com

A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and assessed for their anti-AChE activity. Research indicated that introducing bulky substituents at the para position of the benzamide (B126) moiety significantly increased inhibitory potency. nih.gov Further enhancement was observed with the introduction of an alkyl or phenyl group on the nitrogen atom of the benzamide. nih.gov One of the most potent inhibitors identified in this series was 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, with an IC50 value of 0.56 nM against AChE. nih.gov Another highly potent inhibitor, 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride, demonstrated an IC50 of 1.2 nM. nih.gov

Kinetic studies on related compounds, such as 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020, Donepezil), revealed a mixed-type inhibition of AChE. nih.gov This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. The inhibitor dissociation constants for E2020 were found to be significantly lower than those for other reference compounds, highlighting its strong inhibitory effect. nih.gov

The selectivity of these compounds for AChE over butyrylcholinesterase (BuChE) is a key aspect of their development. BuChE is another cholinesterase, but its role in the central nervous system is less defined. High selectivity for AChE is often desirable to minimize potential side effects. For instance, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride showed an 18,000-fold greater affinity for AChE than for BuChE. nih.gov Similarly, 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride was approximately 34,700-fold more selective for AChE. nih.gov

Table 1: Cholinesterase Inhibitory Activity of 1-Benzylpiperidine Analogues

| Compound Name | Target Enzyme | IC50 (nM) | Selectivity (AChE/BuChE) |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | AChE | 0.56 | 18,000-fold |

| 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride | AChE | 1.2 | 34,700-fold |

| 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (Donepezil) | AChE | - | - |

Receptor Binding and Antagonism/Agonism Studies (e.g., Muscarinic Receptor 4 (M4) Antagonism)

The interaction of 1-benzylpiperidine analogues with muscarinic acetylcholine receptors has been a subject of investigation. These receptors are G-protein-coupled receptors that mediate many of the effects of acetylcholine in the central and peripheral nervous systems. nih.govmdpi.com Muscarinic antagonists work by competitively blocking the binding of acetylcholine to these receptors. nih.gov

Table 2: Receptor Binding Affinity of a 1-Benzylpiperidine Analogue

| Compound Name | Target Receptor | Binding Affinity (Ki) |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | hσ1R | 1.45 ± 0.43 nM |

Antimicrobial and Antifungal Activity Assessment at the Molecular Level (e.g., Ergosterol (B1671047) Biosynthesis Inhibition)

The 1-benzylpiperidine scaffold is a component of compounds investigated for antifungal activity. A primary target for many antifungal drugs is the ergosterol biosynthesis pathway. tums.ac.irmdpi.com Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its disruption leads to cell death. mdpi.com

Inspired by established antifungals like fenpropidin (B1672529) (a piperidine (B6355638) derivative), researchers have synthesized and evaluated 4-aminopiperidines for their antifungal properties. mdpi.comresearchgate.net A study on a library of these compounds found that the combination of a benzyl (B1604629) or phenylethyl group at the piperidine nitrogen (the N1 position) with a long alkyl chain (n-dodecyl) at the 4-amino group was highly beneficial for antifungal activity against clinically relevant species like Candida spp. and Aspergillus spp. mdpi.comresearchgate.net

Analysis of the sterol patterns in fungi treated with these compounds indicated that their mechanism of action involves the inhibition of enzymes in the ergosterol biosynthesis pathway, specifically sterol C14-reductase and sterol C8-isomerase. mdpi.com While these compounds show promise, it is noted that they may have additional molecular targets and can also moderately inhibit cholesterol biosynthesis in human cells. mdpi.com

The broader class of piperidine-containing compounds has also shown antibacterial activity against various Gram-positive and Gram-negative bacterial strains. researchgate.netnih.gov The mechanisms often involve disruption of the bacterial cell membrane integrity. nih.gov

Table 3: Antifungal Activity of a 1-Benzylpiperidine Analogue

| Compound Name | Fungal Species | Putative Mechanism of Action |

| 1-benzyl-N-dodecylpiperidin-4-amine | Candida spp., Aspergillus spp. | Inhibition of sterol C14-reductase and sterol C8-isomerase |

Cell-Based Assays for Molecular Target Modulation (e.g., Heat Shock Proteins Hsp70/Hsp90)

Heat shock proteins (HSPs), particularly Hsp90, are molecular chaperones that play a crucial role in the folding, stability, and function of many "client" proteins, a number of which are involved in cancer cell growth and survival. nih.gov As such, Hsp90 has become an important target for cancer drug discovery. nih.govnih.gov

Cell-based assays are commonly used to identify and characterize Hsp90 inhibitors. These assays can measure the induction of the heat shock response or the degradation of Hsp90 client proteins. nih.govmdpi.com While direct studies on this compound are not prominent in the literature, related heterocyclic structures have been identified as Hsp90 inhibitors. For example, a virtual screening effort identified 1,3-dibenzyl-2-aryl imidazolidines as a novel class of Hsp90 inhibitors. mdpi.com In cell-based assays using MCF-7 breast cancer cells, these compounds were shown to down-regulate the expression levels of Hsp90 client proteins like Her2 and induce the expression of Hsp70, which is a hallmark of Hsp90 inhibition. mdpi.com These findings suggest that scaffolds containing benzyl groups can effectively interact with the ATP-binding pocket at the N-terminus of Hsp90. mdpi.com

Investigations into Other Specific Biological Mechanisms of Action

Beyond the previously mentioned activities, analogues of this compound have been investigated for other biological actions. A significant area of research for 1-benzylpiperidine derivatives is their activity as dopamine (B1211576) reuptake inhibitors. wikipedia.org For instance, 1-Benzyl-4-[2-(diphenylmethoxy)ethyl]piperidine acts as a potent and selective inhibitor of the dopamine transporter. wikipedia.org This mechanism is relevant to stimulant activity and has potential therapeutic applications in conditions characterized by dopamine dysregulation.

Additionally, some N-benzylpiperidine derivatives have been synthesized and evaluated for their antioxidant properties. mdpi.com Oxidative stress is implicated in a wide range of diseases, and compounds that can scavenge free radicals or inhibit oxidative enzymes are of significant interest. Certain nitrone derivatives incorporating a benzyl moiety have shown the ability to inhibit lipid peroxidation and the enzyme lipoxygenase, which is involved in inflammatory pathways. mdpi.com

Assessment of Selectivity Profiles for Biological Targets

The selectivity of a compound for its intended biological target over other potential targets is a critical determinant of its therapeutic utility and safety profile. For analogues of this compound, selectivity has been assessed across various target families.

In the context of cholinesterase inhibitors, high selectivity for acetylcholinesterase (AChE) over butyrylcholinesterase (BuChE) is a key feature. As noted earlier, compounds like 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride and 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride exhibit remarkable selectivity, with preference for AChE that is 18,000-fold and 34,700-fold greater than for BuChE, respectively. nih.govnih.gov

For receptor binding, selectivity is assessed across different receptor subtypes. For example, 1-benzyl-4-piperidyl benzhydrylcarbamate derivatives were found to be selective for M1 and M3 muscarinic receptors over the M2 subtype. nih.gov In the case of sigma receptor ligands, a 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}pyridine derivative showed a 290-fold selectivity for the σ1 receptor subtype over the σ2 subtype. nih.gov This level of selectivity is crucial for developing targeted therapies for specific neurological conditions.

Applications of 1 Benzyl 4 Ethylpiperidin 4 Ol in Organic Synthesis and As a Chemical Intermediate

Role as a Versatile Synthetic Intermediate for Complex Molecules

The strategic placement of functional groups in 1-benzyl-4-ethylpiperidin-4-ol makes it a promising intermediate for the synthesis of complex molecular architectures, particularly those of pharmaceutical interest. The N-benzyl group serves as a stable and reliable protecting group for the piperidine (B6355638) nitrogen, which can be readily removed under various conditions, such as catalytic hydrogenation, to reveal the secondary amine for further functionalization. This N-debenzylation is a key step in the synthesis of many biologically active compounds, allowing for the introduction of diverse substituents at the nitrogen atom.

The tertiary alcohol at the 4-position is a crucial reactive site. Dehydration of this alcohol can lead to the formation of a tetrahydropyridine (B1245486) ring, which can then undergo a variety of transformations, including palladium-catalyzed cross-coupling reactions to introduce aryl or other substituents at the 4-position. researchgate.net Furthermore, the hydroxyl group can be replaced by other functionalities through nucleophilic substitution reactions, expanding the synthetic possibilities.

Precursor in the Synthesis of Other Substituted Piperidine Derivatives

This compound is an excellent starting material for the synthesis of a wide range of other substituted piperidine derivatives. The reactivity of the tertiary alcohol and the versatility of the N-benzyl group are the key drivers for its role as a precursor.

One of the primary transformations of this compound is the modification of the 4-position. As mentioned, dehydration to the corresponding tetrahydropyridine opens up a plethora of synthetic routes. For instance, the resulting alkene can be subjected to hydroboration-oxidation to yield the corresponding 4-ethylpiperidin-3-ol, or it can be epoxidized and subsequently opened with various nucleophiles to introduce substituents at both the 3- and 4-positions.

Moreover, the N-benzyl group can be cleaved and replaced with other substituents to generate a library of N-substituted 4-ethylpiperidin-4-ols. This is a common strategy in medicinal chemistry to explore the structure-activity relationships (SAR) of a particular pharmacophore. The general synthetic utility of N-benzyl piperidines as precursors is well-established in the synthesis of potent analgesics and other neuroactive compounds. researchgate.net

Below is a table illustrating potential transformations of this compound to other substituted piperidines, based on known chemistry of analogous compounds.

| Starting Material | Reagents and Conditions | Product | Application of Product |

| This compound | 1. Acid catalyst, heat2. H2, Pd/C | 4-Ethylpiperidine | Precursor for various N-substituted piperidines |

| This compound | 1. H2, Pd/C2. Acyl chloride, base | N-Acyl-4-ethylpiperidin-4-ol | Bioactive molecule synthesis |

| This compound | 1. SOCl2 or PBr32. Nucleophile (e.g., NaN3, KCN) | 4-Substituted-1-benzyl-4-ethylpiperidine | Intermediate for further functionalization |

Building Block for the Construction of Fused Heterocyclic Systems

The structural framework of this compound can be utilized as a building block for the construction of more complex, fused heterocyclic systems. airo.co.in The piperidine ring can serve as a foundation upon which other rings are annulated.

For example, the tertiary alcohol could be converted into a good leaving group, followed by an intramolecular cyclization with a suitably positioned nucleophile on a substituent attached to the piperidine nitrogen. This strategy could lead to the formation of bicyclic systems containing the piperidine ring fused to another heterocyclic or carbocyclic ring.

Another approach involves the functionalization of the piperidine ring at positions other than the 4-position, followed by a ring-closing reaction. While direct functionalization of the piperidine ring of this compound might be challenging, it can be achieved through multi-step sequences. The resulting fused systems are of significant interest in drug discovery as they often exhibit unique biological activities due to their rigid, three-dimensional structures. The synthesis of fused heterocyclic compounds often involves cyclization reactions, ring-closing metathesis, and Diels-Alder reactions. airo.co.in

Utility in the Diversification of Piperidine Scaffolds for Chemical Libraries

In modern drug discovery, the generation of chemical libraries with high structural diversity is crucial for identifying new lead compounds. This compound is a valuable scaffold for the creation of such libraries. Its multiple points of diversification allow for the systematic variation of substituents and the exploration of a broad chemical space.

The three main points of diversification on the this compound scaffold are:

The Piperidine Nitrogen: After debenzylation, the secondary amine can be reacted with a wide variety of electrophiles, such as alkyl halides, acyl chlorides, sulfonyl chlorides, and isocyanates, to introduce a diverse range of substituents.

The 4-Position: The tertiary alcohol can be modified or replaced as discussed previously, leading to a variety of functional groups at this position.

The Phenyl Ring of the Benzyl (B1604629) Group: While less common, the aromatic ring of the N-benzyl group can be substituted to further increase the diversity of the library.

This multi-directional diversification approach allows for the generation of a large number of structurally related yet distinct compounds, which can then be screened for biological activity. The piperidine core provides a proven pharmacologically relevant scaffold, increasing the likelihood of identifying compounds with desirable biological properties.

The following table outlines a hypothetical diversification strategy for a chemical library based on the this compound scaffold.

| Scaffold Position | Diversification Reaction | Example Reagents | Resulting Functionality |

| Piperidine Nitrogen (after debenzylation) | Alkylation | R-X (Alkyl halide) | N-Alkyl |

| Acylation | R-COCl (Acyl chloride) | N-Acyl | |

| Sulfonylation | R-SO2Cl (Sulfonyl chloride) | N-Sulfonyl | |

| 4-Position | Dehydration/Functionalization | Acid, then various reagents | Alkenyl, Hydroxyalkyl, etc. |

| Nucleophilic Substitution | PBr3, then Nu- | Azido, Cyano, etc. |

Future Perspectives and Emerging Research Avenues for Benzylpiperidinols

Advancements in Asymmetric Synthesis and Catalyst Development

The precise control of stereochemistry is paramount in medicinal chemistry, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. The synthesis of enantiomerically pure substituted piperidines, a core structure in many pharmaceuticals, remains a significant challenge. nih.gov Recent progress in asymmetric catalysis offers promising avenues for the efficient and selective synthesis of chiral benzylpiperidinols.

The development of novel chiral catalysts is central to advancing the asymmetric synthesis of these compounds. mdpi.com Researchers are increasingly focusing on transition-metal catalysts, organocatalysts, and biocatalysts to achieve high enantioselectivity. mdpi.comumontreal.ca For instance, manganese-based catalysts have been successfully employed in the enantioselective C(sp³)–H oxidation of piperidines, yielding chiral N,O-acetal products with excellent enantioselectivity (up to 98% ee). chemrxiv.org This method allows for the desymmetrization of prochiral piperidines, providing access to versatile chiral building blocks. chemrxiv.org

Furthermore, chemo-enzymatic strategies are gaining traction for the synthesis of stereoenriched piperidines. nih.gov One-pot cascade reactions utilizing amine oxidases and ene-imine reductases can convert N-substituted tetrahydropyridines into stereodefined 3- and 3,4-substituted piperidines with high enantiomeric excess. nih.gov The application of transaminases for the asymmetric synthesis of 2-substituted piperidines from ω-chloroketones has also been demonstrated, achieving excellent enantiomeric excesses (>99.5%) for both enantiomers. acs.org These enzymatic approaches offer a green and efficient alternative to traditional chemical methods.

Future efforts in this area will likely focus on the design of more robust and versatile catalysts that can tolerate a wider range of functional groups and provide access to a greater diversity of stereoisomers. The development of catalytic systems for the direct and enantioselective functionalization of the piperidine (B6355638) ring will continue to be a key area of investigation. nih.gov

Table 1: Examples of Catalytic Systems for Asymmetric Piperidine Synthesis

| Catalyst Type | Reaction Type | Achieved Enantioselectivity (ee) | Reference |

| Manganese Complex | C(sp³)–H Oxidation | Up to 98% | chemrxiv.org |

| Chiral Iridium Complex | Intramolecular Reductive Amination | Not specified | researchgate.net |

| Transaminases | Asymmetric Amination/Cyclization | >99.5% | acs.org |

| Copper Catalyst | Radical-mediated δ C-H Cyanation | Not specified | nih.gov |

Exploration of Novel Biological Targets and Undiscovered Mechanisms

While some biological activities of benzylpiperidinol derivatives have been identified, a vast landscape of potential therapeutic applications remains to be explored. Recent studies have highlighted the potential of N-benzylpiperidinol derivatives as potent and selective inhibitors of Ubiquitin-Specific Peptidase 7 (USP7), a target implicated in cancer. nih.govnih.gov These compounds have demonstrated significant antitumor efficacy in preclinical models, suggesting a promising avenue for the development of novel cancer immunotherapies. nih.gov

Beyond oncology, piperidinol-containing compounds have shown activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govnih.gov These molecules act as inhibitors of arylamine N-acetyltransferase, an enzyme crucial for mycobacterial survival within macrophages. nih.govnih.govscispace.com The proposed mechanism involves the formation of a reactive intermediate that covalently modifies the enzyme's active site. nih.govscispace.com This novel mode of action presents an opportunity to develop new anti-tubercular drugs that are effective against resistant strains.

The unique ability of the piperidine scaffold to interact with various biological targets suggests that benzylpiperidinols may have a wide range of pharmacological effects. clinmedkaz.org Future research will likely focus on screening these compounds against a broader array of biological targets, including enzymes, receptors, and ion channels, to uncover new therapeutic indications. clinmedkaz.org Elucidating the detailed mechanisms of action of these compounds will be crucial for their optimization and clinical development.

Integration of Artificial Intelligence and Machine Learning in Chemical Design and Synthesis Prediction

In the context of benzylpiperidinols, AI and ML algorithms can be employed to:

Design novel derivatives with enhanced potency and selectivity: By learning from existing structure-activity relationship (SAR) data, ML models can predict the biological activity of virtual compounds, allowing chemists to prioritize the synthesis of the most promising candidates. researchgate.net

Predict potential biological targets: In silico screening methods can be used to predict the binding of benzylpiperidinol derivatives to a wide range of proteins, thereby identifying potential new therapeutic applications. clinmedkaz.org

Optimize synthetic pathways: Machine learning models can be trained to predict the outcomes of chemical reactions, helping chemists to design more efficient and reliable synthetic routes. scitechdaily.comrsc.org This can significantly reduce the time and resources required for chemical synthesis.

The use of AI in reaction optimization has already shown promise, with Bayesian optimization algorithms demonstrating the ability to identify better reaction conditions than human chemists. agchemigroup.eu As these technologies continue to mature, they will become indispensable tools for the discovery and development of new benzylpiperidinol-based therapeutics.

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals to minimize the environmental impact of chemical manufacturing. nih.gov The development of sustainable and eco-friendly methods for the synthesis of benzylpiperidinols and other N-heterocycles is an active area of research. mdpi.comacs.orgnih.gov

Key strategies for greening the synthesis of these compounds include:

Use of greener solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water, ionic liquids, or poly(ethylene glycol) (PEG), can significantly reduce the environmental footprint of a synthesis. acs.org

Catalytic methods: The use of catalysts, particularly heterogeneous catalysts, can improve reaction efficiency, reduce waste, and allow for easier product purification. mdpi.com

Microwave and ultrasound-assisted synthesis: These non-traditional activation methods can accelerate reaction rates, improve yields, and reduce energy consumption. nih.govresearchgate.net

Multicomponent reactions (MCRs): MCRs allow for the synthesis of complex molecules in a single step from three or more starting materials, which improves atom economy and reduces the number of synthetic steps. researchgate.net

Solvent-free reactions: Conducting reactions in the absence of a solvent is an ideal green chemistry approach that minimizes waste generation. mdpi.com

The development of sustainable synthetic routes is not only environmentally responsible but can also lead to more efficient and cost-effective manufacturing processes. rsc.orgresearchgate.net Future research will continue to focus on the development of novel green synthetic methodologies for the production of benzylpiperidinols and other important pharmaceutical intermediates. researchgate.net

Table 2: Green Chemistry Approaches in N-Heterocycle Synthesis

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

| Safer Solvents | Use of water, ionic liquids, PEG | Reduced toxicity and environmental impact |

| Catalysis | Heterogeneous and homogeneous catalysts | Increased efficiency, reduced waste |

| Energy Efficiency | Microwave and ultrasound irradiation | Faster reactions, lower energy consumption |

| Atom Economy | Multicomponent reactions | Fewer steps, less waste |

| Waste Prevention | Solvent-free reactions | Minimal waste generation |

Emerging Analytical Techniques for Enhanced Characterization and Mechanistic Understanding

The comprehensive characterization of novel compounds and the elucidation of their reaction mechanisms are crucial aspects of chemical research. Emerging analytical techniques are providing chemists with powerful tools to gain deeper insights into the structure, purity, and behavior of molecules like 1-Benzyl-4-ethylpiperidin-4-ol. nih.gov

Hyphenated analytical techniques, which combine the separation power of chromatography with the detection and identification capabilities of spectroscopy, are particularly valuable in pharmaceutical analysis. rsisinternational.orgiipseries.org These techniques include:

Liquid Chromatography-Mass Spectrometry (LC-MS): Widely used for the analysis of non-volatile and thermally labile compounds, providing high sensitivity and structural information. rsisinternational.org

Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile and semi-volatile compounds, offering excellent separation and identification capabilities. rsisinternational.orgnih.gov

Capillary Electrophoresis-Mass Spectrometry (CE-MS): A powerful technique for the analysis of chiral drugs, offering high separation efficiency and rapid analysis times. mdpi.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): Provides detailed structural information about separated compounds, aiding in their unambiguous identification. rsisinternational.org

These advanced analytical methods are not only essential for quality control in the pharmaceutical industry but also play a critical role in mechanistic studies. nih.govnih.gov By identifying reaction intermediates and byproducts, these techniques can provide valuable information about the pathways of chemical transformations. High-resolution analytical techniques are indispensable for understanding the complex chemical and biological processes involving benzylpiperidinols.

Q & A

Q. Q1. What are validated synthetic routes for 1-Benzyl-4-ethylpiperidin-4-ol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves alkylation or reductive amination of piperidine precursors. For example, 1-Benzylpiperidin-4-ol (MW 191.27 g/mol, CAS 4727-72-4) can be modified via ethylation at the 4-position under basic conditions . Key factors include:

- Reagent selection : Use of ethyl halides or ethylating agents like triethyloxonium tetrafluoroborate.

- Temperature control : Reactions often proceed at 0–25°C to minimize side products.

- Acid/base catalysis : Acidic conditions (e.g., HCl) may stabilize intermediates .

Data Table :

| Method | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|

| Reductive amination | 68 | >95% | |

| Alkylation (K₂CO₃, DMF) | 75 | 92% |

Advanced Reaction Optimization

Q. Q2. How can conflicting data on regioselectivity during alkylation be resolved?

Methodological Answer: Discrepancies in alkylation outcomes (e.g., N- vs. O-ethylation) arise from steric and electronic factors. Strategies include:

- Computational modeling : DFT calculations to predict reactive sites .

- Protecting groups : Temporary protection of the hydroxyl group (e.g., silylation) to direct ethylation to the piperidine nitrogen .

- Kinetic studies : Monitoring reaction progress via LC-MS to identify intermediates .

Basic Structural Characterization

Q. Q3. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR :

- Mass spectrometry : ESI-MS m/z 235.3 [M+H]⁺ .

- X-ray crystallography : Resolves stereochemistry but requires high-purity crystals .

Advanced Mechanistic Analysis

Q. Q4. How does the hydroxyl group at C-4 influence the compound’s reactivity in oxidation reactions?

Methodological Answer: The hydroxyl group acts as both a hydrogen bond donor and a steric hindrance modulator. For example:

- Oxidation to ketones : Requires strong oxidants (e.g., PCC) but may be hindered by adjacent ethyl and benzyl groups .

- Acid-catalyzed dehydration : Competing pathways lead to alkene formation or ring contraction .

Data Table :

| Oxidant | Product | Yield (%) | Conditions |

|---|---|---|---|

| PCC (CH₂Cl₂) | 4-Ethylpiperidin-4-one | 55 | RT, 12 hr |

| KMnO₄ (H₂O) | Degradation | <10 | 50°C, acidic |

Basic Biological Activity Screening

Q. Q5. What in vitro assays are recommended to assess the pharmacological potential of this compound?

Methodological Answer:

- Receptor binding assays : Screen for affinity at GPCRs (e.g., dopamine, serotonin receptors) due to structural similarity to known ligands .

- Enzyme inhibition : Test against acetylcholinesterase or monoamine oxidases using fluorometric kits .

- Cytotoxicity : MTT assays on HEK-293 or HepG2 cell lines .

Advanced Data Contradiction Analysis

Q. Q6. How to reconcile conflicting reports on the compound’s activity at σ receptors?

Methodological Answer: Discrepancies may arise from:

- Isomerism : Undetected stereoisomers (e.g., axial vs. equatorial hydroxyl) can exhibit varying binding .

- Assay conditions : Differences in buffer pH or membrane preparation methods alter receptor conformation .

- Follow-up studies : Use chiral HPLC to separate isomers and retest activity .

Basic Safety and Handling

Q. Q7. What precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Gloves, lab coat, and goggles (prevents skin/eye contact) .

- Ventilation : Use fume hoods due to potential volatility .

- Storage : Hygroscopic; store under nitrogen at 2–8°C .

Advanced Application in Drug Design

Q. Q8. How can structural modifications enhance the blood-brain barrier (BBB) permeability of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.